Tributyl(trichloroacetoxy)stannane
Overview
Description
Tributyl(trichloroacetoxy)stannane is an organotin compound with the molecular formula C14H27Cl3O2Sn and a molecular weight of 452.43 g/mol . It is known for its applications in organic synthesis, particularly in radical reactions due to its ability to act as a radical initiator.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributyl(trichloroacetoxy)stannane can be synthesized through the reaction of tributyltin oxide with trichloroacetic acid under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the distillation of tributyltin oxide and trichloroacetic acid under reduced pressure. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Tributyl(trichloroacetoxy)stannane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the trichloroacetoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: Reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the corresponding hydrocarbons, while substitution reactions produce various organotin derivatives .
Scientific Research Applications
Tributyl(trichloroacetoxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biology: It has been studied for its potential use in biological assays and as a tool for studying radical-mediated processes.
Mechanism of Action
The mechanism of action of tributyl(trichloroacetoxy)stannane involves the generation of stannyl radicals. These radicals can initiate radical chain reactions, leading to the formation of new chemical bonds. The compound’s ability to generate radicals makes it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Tributyltin hydride: Similar in structure but lacks the trichloroacetoxy group.
Triphenyltin hydride: Another organotin compound used in radical reactions, but with different steric and electronic properties.
Uniqueness: Tributyl(trichloroacetoxy)stannane is unique due to its trichloroacetoxy group, which imparts distinct reactivity and makes it suitable for specific synthetic applications that other organotin compounds may not be able to achieve .
Properties
IUPAC Name |
tributylstannyl 2,2,2-trichloroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2HCl3O2.Sn/c3*1-3-4-2;3-2(4,5)1(6)7;/h3*1,3-4H2,2H3;(H,6,7);/q;;;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNIWFKUEAZSPW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl3O2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195847 | |
Record name | Tributyl(trichloroacetoxy)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-33-0 | |
Record name | Acetic acid, 2,2,2-trichloro-, tributylstannyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4342-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl(trichloroacetoxy)stannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl(trichloroacetoxy)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyl(trichloroacetoxy)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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